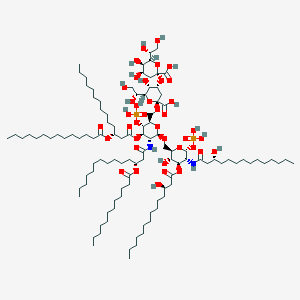KDO2-lipid A
CAS No.: 123621-04-5
Cat. No.: VC8458821
Molecular Formula: C110H202N2O39P2
Molecular Weight: 2238.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 123621-04-5 |
|---|---|
| Molecular Formula | C110H202N2O39P2 |
| Molecular Weight | 2238.7 g/mol |
| IUPAC Name | (2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 |
| Standard InChI Key | DIXUKJUHGLIZGU-OIPVZEHTSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Introduction
Chemical Composition and Structural Features
Molecular Identity
KDO2-lipid A (PubChem CID: 11355423) has the molecular formula C₁₁₀H₂₀₂N₂O₃₉P₂ and a molecular weight of 2,238.7 g/mol . It is classified as a dodecanoate and tetradecanoate ester, with its sodium salt form commonly used in experimental settings . The compound’s core structure includes a β-1,6-linked glucosamine disaccharide phosphorylated at the 1- and 4′-positions, acylated with six fatty acid chains (Fig. 1) .
Structural Modifications
While the E. coli KDO2-lipid A contains two Kdo residues and six C12–C14 acyl chains, structural variations exist in pathogens like Haemophilus influenzae (one Kdo) and Chlamydia trachomatis (three Kdo) . Acyl chain length and phosphorylation patterns further diversify its immunostimulatory properties. For example, Helicobacter pylori modifies its lipid A with shorter acyl chains (C10–C12), reducing TLR4 activation .
Biosynthesis via the Raetz Pathway
Enzymatic Cascade
The biosynthesis of KDO2-lipid A occurs through the conserved Raetz pathway, involving nine enzymes (Fig. 2) :
-
LpxA: Transfers 3-OH C14 acyl chains to UDP-GlcNAc.
-
LpxC: Deacetylates UDP-3-O-acyl-GlcNAc (committed step).
-
LpxD: Adds a second 3-OH C14 acyl chain.
-
LpxH/LpxB: Generates the disaccharide backbone.
-
LpxK: Phosphorylates the 4′-position.
-
KdtA: Transfers two Kdo residues from CMP-Kdo.
-
LpxL/LpxM: Incorporate secondary acyl chains (C12/C14).
Membrane Export
After synthesis on the inner membrane, KDO2-lipid A is transported to the outer membrane via the Lpt (lipopolysaccharide transport) system . The LptB₂FG complex extracts the molecule, which is shuttled across the periplasm by LptA and assembled into the outer leaflet by LptD/E . Temperature-dependent regulation in Francisella novicida alters acyl chain incorporation (C16 at 18°C vs. C18 at 37°C), highlighting environmental adaptability .
Structural Diversity and Bacterial Adaptation
Species-Specific Variations
Bacteria modulate KDO2-lipid A structure to evade immune detection or adapt to host environments:
-
Bordetella pertussis: Single Kdo with a phosphate substitution .
-
Francisella tularensis: Tetra-acylated lipid A with long acyl chains (C16–C18), minimizing TLR4 recognition .
-
Salmonella enterica: PagP-mediated addition of palmitate to enhance membrane stability .
Impact on Virulence
Structural modifications directly influence pathogenicity:
-
TLR4 Activation: Hexa-acylated KDO2-lipid A (e.g., E. coli) strongly activates TLR4/MD-2, triggering pro-inflammatory cytokines (TNF-α, IL-6) . In contrast, underacylated forms (e.g., H. pylori) evade immune detection .
-
Septic Shock: Overactivation of TLR4 by circulating KDO2-lipid A during bacteremia leads to cytokine storms and organ failure .
Immunopharmacological Applications
Vaccine Adjuvants
KDO2-lipid A derivatives like MPL (monophosphoryl lipid A) are FDA-approved adjuvants in vaccines (e.g., Cervarix®) . These compounds enhance antigen presentation while reducing pyrogenicity compared to wild-type LPS.
TLR4-Targeted Therapies
-
Antagonists: Eritoran, a synthetic lipid A analog, inhibits TLR4 signaling and has been tested in sepsis trials .
-
Agonists: KDO2-lipid A primes the NLRP3 inflammasome at low doses (50–100 ng/mL), potentiating anti-tumor immunity .
Antibiotic Development
Enzymes in the Raetz pathway (e.g., LpxC) are targets for novel antibiotics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume